Cas no 81552-33-2 (concanamycin b)

Concanamycin B is a macrolide antibiotic and a potent, selective inhibitor of vacuolar-type H+-ATPase (V-ATPase), an enzyme critical for intracellular pH regulation and organelle acidification. It exhibits high specificity for V-ATPase, making it a valuable tool in studying lysosomal function, autophagy, and intracellular trafficking. Concanamycin B is particularly effective in disrupting proton gradients in eukaryotic cells, which is useful for investigating pH-dependent processes. Its structural stability and well-characterized mechanism of action enhance its reliability in biochemical and cell biology research. The compound is commonly employed in studies of osteoclast activity, microbial resistance, and endosomal-lysosomal pathways, offering precise inhibition with minimal off-target effects.
concanamycin b structure
concanamycin b structure
Product Name:concanamycin b
CAS No:81552-33-2
MF:C45H73NO14
MW:852.059435606003
CID:986880
PubChem ID:6440685
Update Time:2025-05-23

concanamycin b Chemical and Physical Properties

Names and Identifiers

    • concanamycin b
    • 8-Deethyl-8-methylconcanamycin A
    • ConcanaMycin B (high purity)
    • 8-Deethyl-8-methyl-concanamycin A
    • MCH 210
    • [6-[(4R)-2-[(4S)-4-[(4E,6E,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
    • Concanamycin A,8-deethyl-8-methyl-
    • NSC670977
    • Oxacyclooctadeca-3,13,15-tetraen-2-one, 18-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[[4-O-(aminocarbonyl)- 2,6-dideoxy-.beta.-D-arabino-hexopyranosyl]oxy]tetrahydro- 2-hydroxy-5-methyl-6-(1E)-1-propenyl-2H-pyran-2-yl]- 2-hydroxy-1-methylbutyl]-8,10-dihydroxy-3,17-dimethoxy- 5,7,9,11,13-pentamethyl-, (3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-
    • NSC-670977
    • 81552-33-2
    • CHEBI:213640
    • [(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
    • HB3850
    • Concanamycin A, 8-deethyl-8-methyl-
    • DTXSID001317470
    • C45H73NO14
    • ((2R,3S,4R,6R)-6-((2R,4R,5S,6R)-2-((2S,3R,4S)-4-((2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl)-2-hydroxy-5-methyl-6-((E)-prop-1-enyl)oxan-4-yl)oxy-4-hydroxy-2-methyloxan-3-yl) carbamate
    • {[(2R,3S,4R,6R)-6-{[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(1E)-prop-1-en-1-yl]oxan-4-yl]oxy}-4-hydroxy-2-methyloxan-3-yl]oxy}methanimidate
    • (((2R,3S,4R,6R)-6-(((2R,4R,5S,6R)-2-((2S,3R,4S)-4-((2R,3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl)-2-hydroxy-5-methyl-6-((1E)-prop-1-en-1-yl)oxan-4-yl)oxy)-4-hydroxy-2-methyloxan-3-yl)oxy)methanimidate
    • Inchi: 1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1
    • InChI Key: AQXXGIBOZQZSAT-XDUMZDCNSA-N
    • SMILES: O1[C@H](/C=C/C)[C@@H](C)[C@@H](C[C@@]1([C@@H](C)[C@@H]([C@H](C)[C@@H]1[C@H](C=CC=C(C)C[C@@H](C)[C@@H]([C@H](C)[C@@H]([C@H](C)C=C(C)C=C(C(=O)O1)OC)O)O)OC)O)O)O[C@H]1C[C@H]([C@@H]([C@@H](C)O1)OC(N)=O)O |c:20,32,t:18,35|

Computed Properties

  • Exact Mass: 851.50300
  • Monoisotopic Mass: 851.50310600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 60
  • Rotatable Bond Count: 11
  • Complexity: 1560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 13
  • Defined Bond Stereocenter Count: 5
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 226Ų
  • XLogP3: 5.6

Experimental Properties

  • Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 960.2°C at 760 mmHg
  • Flash Point: 534.5°C
  • Refractive Index: 1.555
  • Solubility: Slightly soluble (1.4 g/l) (25 º C),
  • PSA: 225.92000
  • LogP: 5.29410

concanamycin b Pricemore >>

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Additional information on concanamycin b

Concanamycin B (CAS No: 81552-33-2) - A Comprehensive Overview

Concanamycin B, also known by its CAS number 81552-33-2, is a naturally occurring compound that has garnered significant attention in the fields of microbiology and pharmacology. This compound, primarily isolated from certain soil bacteria, belongs to the family of ansamycin antibiotics, which are known for their potent antimicrobial and anticancer properties. The name Concanamycin itself is derived from the genus Concha, from which it was first isolated, and the suffix "-micin" commonly used for antibiotics.

The structural elucidation of Concanamycin B revealed a complex macrolide structure with a unique ansa bridge, which is characteristic of ansamycins. This structural feature contributes to its ability to bind to specific cellular targets, such as the ribosome or other essential proteins, thereby exerting its biological effects. Recent studies have further characterized its chemical composition, highlighting its potential as a lead compound for drug development.

In terms of biological activity, Concanamycin B has demonstrated significant antibacterial and antifungal properties against a wide range of pathogens. Its mechanism of action involves interference with protein synthesis by binding to the 60S ribosomal subunit, thereby inhibiting bacterial growth. Additionally, research has shown that it exhibits potent anticancer activity by inducing apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.

The synthesis and optimization of Concanamycin B have been areas of active research. Traditional methods involve fermentation processes using specific microbial strains, but advancements in synthetic biology and chemical engineering have enabled more efficient production methods. Recent breakthroughs in semi-synthetic approaches have allowed for the modification of its structure to enhance bioavailability and reduce potential side effects.

In recent years, there has been growing interest in exploring the immunomodulatory properties of Concanamycin B. Studies have shown that it can modulate the immune response by activating certain signaling pathways, potentially making it useful in treating autoimmune diseases or enhancing immune responses against infections.

The application of Concanamycin B extends beyond its direct therapeutic uses. It has been employed as a tool compound in various biochemical assays to study cellular processes such as protein synthesis and apoptosis. Furthermore, its role in combinatorial chemistry has opened new avenues for drug discovery.

In conclusion, Concanamycin B (CAS No: 81552-33-2) stands out as a multifaceted compound with immense potential in both therapeutic and research applications. With ongoing advancements in its synthesis, characterization, and understanding of its biological activities, it continues to be a focal point in scientific research.

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